4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole typically involves the bromination of its parent heterocycle. This process is carried out under controlled conditions to ensure the selective bromination at the 4 and 8 positions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in aromatic nucleophilic substitution reactions, where one or both bromine atoms are replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is also involved in cross-coupling reactions like Suzuki-Miyaura and Stille coupling, which are used to form carbon-carbon bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen nucleophiles like morpholine and piperidine, with the reactions typically carried out in polar solvents under reflux conditions.
Cross-Coupling Reactions: These reactions often use palladium catalysts and bases such as potassium carbonate or cesium carbonate, with the reactions conducted under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various mono- and di-substituted derivatives, which can be further functionalized for use in different applications .
Wissenschaftliche Forschungsanwendungen
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole primarily involves its electron-deficient nature, which allows it to participate in various electron transfer processes. This property makes it an effective component in optoelectronic devices, where it can facilitate charge transfer and improve device performance . The molecular targets and pathways involved in its action are related to its ability to interact with other electron-rich or electron-deficient species, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dibromo[1,2,5]thiadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole: Similar in structure but lacks the selenium atom, which can affect its electronic properties.
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]oxadiazole: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
The presence of both selenium and sulfur atoms in 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole imparts unique electronic properties that are not observed in its analogs. This makes it particularly valuable in applications requiring strong electron-accepting capabilities and stability under various conditions .
Eigenschaften
Molekularformel |
C6Br2N4SSe |
---|---|
Molekulargewicht |
398.94 g/mol |
IUPAC-Name |
2,8-dibromo-5λ4-thia-11-selena-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C6Br2N4SSe/c7-1-3-4(10-13-9-3)2(8)6-5(1)11-14-12-6 |
InChI-Schlüssel |
VQWPEYUVHQEMLD-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C3=N[Se]N=C3C(=C1N=S=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.